

# Broussonin C: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Broussonin C*

Cat. No.: *B048655*

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An In-depth Overview of the Structure, Chemical Properties, and Biological Activities of a Potent Tyrosinase Inhibitor

## Introduction

**Broussonin C** is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potent biological activities.<sup>[1]</sup> Isolated from plants of the *Broussonetia* genus, such as *Broussonetia kazinoki* and *Broussonetia papyrifera*, this 1,3-diphenylpropane derivative has demonstrated notable potential as a tyrosinase inhibitor, making it a compelling candidate for applications in cosmetics and medicine for the treatment of hyperpigmentation disorders.<sup>[2][3]</sup> Furthermore, emerging research suggests its involvement in various cellular signaling pathways, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known biological activities of **Broussonin C**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**Broussonin C** possesses a unique 1,3-diphenylpropane backbone substituted with hydroxyl and prenyl groups, which are crucial for its biological activity. Its systematic IUPAC name is 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol.<sup>[4]</sup>

Table 1: Chemical and Physical Properties of **Broussonin C**

Property	Value	Reference
IUPAC Name	4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol	[4]
Synonyms	Broussonin C, 4-[3-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]propyl]-1,3-benzenediol	[4]
CAS Number	76045-49-3	[1]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>3</sub>	[1]
Molecular Weight	312.4 g/mol	[1]
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
XLogP3-AA	5.5	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	6	[4]

Table 2: Spectroscopic Data of **Broussonin C**

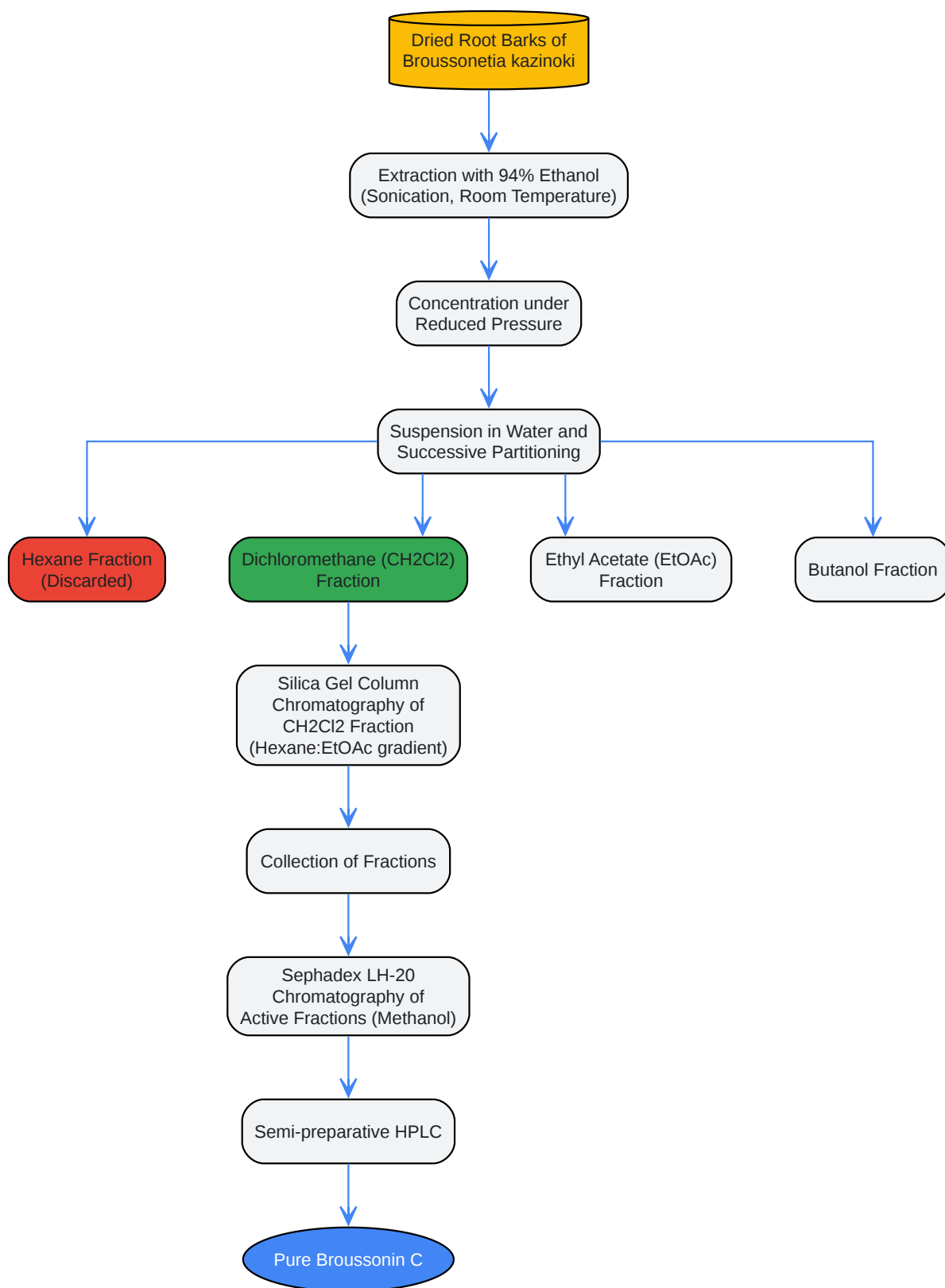
Spectroscopic Data	Description
<sup>1</sup> H-NMR	The proton NMR spectrum of Broussonin C is characterized by signals corresponding to the aromatic protons of the two phenyl rings, the propyl chain, and the prenyl group. Specific chemical shifts and coupling constants can be found in specialized literature and databases.
<sup>13</sup> C-NMR	The carbon-13 NMR spectrum displays resonances for the 20 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the propyl and prenyl groups, and the carbons attached to hydroxyl groups.
Mass Spectrometry	The mass spectrum of Broussonin C shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the propyl chain and prenyl group.

## Experimental Protocols

### Extraction and Isolation of Broussonin C from Broussonetia kazinoki

The following protocol is a generalized procedure for the extraction and isolation of **Broussonin C** from the root barks of Broussonetia kazinoki, based on established methodologies.[\[3\]](#)

Workflow for Extraction and Isolation of **Broussonin C**



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Caption: A generalized workflow for the extraction and isolation of **Broussonin C**.

- **Preparation of Plant Material:** The root barks of *Broussonetia kazinoki* are collected, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material (e.g., 650 g) is extracted with 94% ethanol (e.g., 3 x 6 L) using sonication at room temperature.[3] The extracts are then combined.
- **Concentration:** The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.[3]
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), ethyl acetate (EtOAc), and butanol.[3]
- **Column Chromatography:** The dichloromethane fraction, which typically shows high tyrosinase inhibitory activity, is subjected to silica gel column chromatography.[3] The column is eluted with a gradient of hexane and ethyl acetate.
- **Fraction Collection and Further Purification:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **Broussonin C** are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.[3]
- **Final Purification:** The final purification is achieved by semi-preparative high-performance liquid chromatography (HPLC) to yield pure **Broussonin C**. [3]

## Tyrosinase Inhibition Assay

The following is a representative protocol for assessing the tyrosinase inhibitory activity of **Broussonin C**. [5][6]

- **Reagent Preparation:**
  - **Phosphate Buffer:** Prepare a 0.1 M sodium phosphate buffer at a pH of 6.8.
  - **Mushroom Tyrosinase:** Prepare a solution of mushroom tyrosinase (e.g., 1500 U/mL) in the phosphate buffer.
  - **L-Tyrosine Solution:** Prepare a substrate solution of L-tyrosine (e.g., 1.5 mM) in the phosphate buffer.[7]

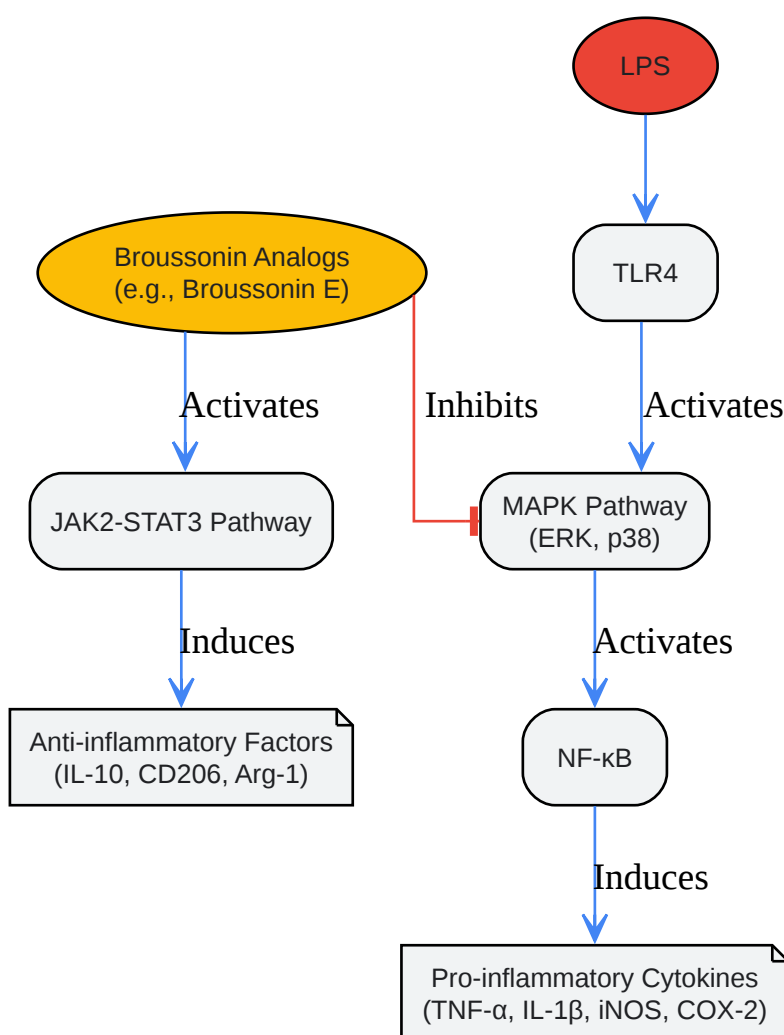
- **Broussonin C** Solution: Prepare stock solutions of **Broussonin C** in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
- Positive Control: A solution of a known tyrosinase inhibitor, such as kojic acid, is prepared. [6]
- Assay Procedure:
  - In a 96-well microplate, add the test samples (**Broussonin C** at different concentrations), the positive control, and a blank (buffer with DMSO).
  - To each well, add the mushroom tyrosinase solution and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes). [7]
  - Initiate the reaction by adding the L-tyrosine solution to all wells.
  - Immediately measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. [7] Readings can be taken at regular intervals to monitor the reaction kinetics.
- Calculation of Inhibition:
  - The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the control reaction (without inhibitor) and  $A_{\text{sample}}$  is the absorbance of the reaction with **Broussonin C**.
  - The  $IC_{50}$  value, the concentration of **Broussonin C** that inhibits 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the concentration of **Broussonin C**.

## Biological Activity and Signaling Pathways

**Broussonin C** is a competitive inhibitor of tyrosinase, targeting both the monophenolase and diphenolase activities of the enzyme. [2] It has demonstrated potent inhibitory effects with  $IC_{50}$  values of 0.43  $\mu\text{M}$  for monophenolase and 0.57  $\mu\text{M}$  for diphenolase. [1]

While the direct signaling pathways modulated by **Broussonin C** are still under active investigation, studies on related compounds and extracts from *Broussonetia* species provide insights into its potential mechanisms of action. For instance, Broussonin E, a structurally similar compound, has been shown to suppress inflammatory responses in macrophages by inhibiting the MAPK (ERK and p38) pathway and enhancing the JAK2-STAT3 signaling pathway.[8] Extracts from *Broussonetia papyrifera* have been found to inhibit NF- $\kappa$ B transcriptional activity and suppress pro-inflammatory gene expression through the activation of AMPK.[9] In the context of melanogenesis, flavonoids have been shown to modulate signaling pathways such as Akt/GSK-3 $\beta$  and MEK/ERK.[10]

#### Hypothesized Anti-inflammatory Signaling Pathway of Broussonin Analogs



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